molecular formula C2H6BrNSi B14311277 (Dimethylamino)bromosilane

(Dimethylamino)bromosilane

Cat. No.: B14311277
M. Wt: 152.06 g/mol
InChI Key: VCHLJOWEWBZASV-UHFFFAOYSA-N
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Description

1-Bromo-N,N-dimethylsilanamine is an organosilicon compound with the molecular formula C₂H₈BrNSi. This compound is characterized by the presence of a bromine atom attached to a silicon atom, which is further bonded to a dimethylamino group. The unique structure of 1-Bromo-N,N-dimethylsilanamine makes it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-N,N-dimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with bromosilane under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-N,N-dimethylsilanamine may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-N,N-dimethylsilanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted silanamines.

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

Scientific Research Applications

1-Bromo-N,N-dimethylsilanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-N,N-dimethylsilanamine exerts its effects depends on the specific reaction or applicationThe silicon atom can form stable bonds with various functional groups, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

  • 1-Chloro-N,N-dimethylsilanamine
  • 1-Iodo-N,N-dimethylsilanamine
  • 1-Fluoro-N,N-dimethylsilanamine

Comparison: 1-Bromo-N,N-dimethylsilanamine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications without being overly reactive or too inert .

Properties

Molecular Formula

C2H6BrNSi

Molecular Weight

152.06 g/mol

InChI

InChI=1S/C2H6BrNSi/c1-4(2)5-3/h1-2H3

InChI Key

VCHLJOWEWBZASV-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si]Br

Origin of Product

United States

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